molecular formula C16H22F3N7O B2411993 N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide CAS No. 2380141-14-8

N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide

Cat. No.: B2411993
CAS No.: 2380141-14-8
M. Wt: 385.395
InChI Key: VJYXWCMFTBUGBZ-UHFFFAOYSA-N
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Description

“N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . It is synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of this compound involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine framework . An X-ray crystallographic analysis revealed that it forms a 1D column assembly .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate .


Physical and Chemical Properties Analysis

This compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . It also has a remarkable measured density and excellent thermal stability .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given its excellent physical and chemical properties . Additionally, more detailed studies could be conducted to fully understand its mechanism of action and safety profile.

Properties

IUPAC Name

N-tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N7O/c1-15(2,3)20-14(27)25-8-4-7-24(9-10-25)12-6-5-11-21-22-13(16(17,18)19)26(11)23-12/h5-6H,4,7-10H2,1-3H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXWCMFTBUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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